(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide
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Overview
Description
(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group and a substituted acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxyimino group and the subsequent attachment of the substituted acetamide moiety. Common reagents used in these reactions include hydroxylamine hydrochloride, acetic anhydride, and various amines. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and flow rates, leading to efficient and scalable production. Catalysts may also be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amine derivatives, and various substituted acetamides
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound may be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions can be exploited in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly as an antimicrobial or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group.
Steviol Glycoside: A natural compound with a glycoside structure.
Uniqueness
(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide is unique due to its combination of a hydroxyimino group and a substituted acetamide moiety. This structure allows for diverse chemical reactivity and potential applications in various fields. Unlike benzylamine and steviol glycoside, this compound has specific interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2Z)-2-hydroxyimino-N-[3-[methyl(4-methylpentyl)amino]propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-11(2)6-4-8-15(3)9-5-7-13-12(16)10-14-17/h10-11,17H,4-9H2,1-3H3,(H,13,16)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUUJKQPUILMTP-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCN(C)CCCNC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCN(C)CCCNC(=O)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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